Fmoc-N-Me-Ser(tBu)-OH, also known as Fmoc-N-alpha-methyl-O-tert-butyl-L-serine, is a key building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a powerful technique for creating peptides, which are chains of amino acids that play crucial roles in biological processes.
Fmoc-N-Me-Ser(tBu)-OH incorporates a modified serine amino acid into the peptide chain. The Fmoc group (Fluorenylmethoxycarbonyl) acts as a temporary protecting group for the amino terminus of the amino acid, allowing for the stepwise addition of other amino acids in a controlled manner []. The tert-butyl (tBu) group protects the hydroxyl side chain of the serine residue, ensuring proper peptide bond formation.
The N-methyl modification on the serine residue introduces a methyl group to the side chain, altering the chemical properties of the resulting peptide. This modification can be used to:
Fmoc-N-Me-Ser(tBu)-OH is valuable for synthesizing various peptides, including:
Fmoc-N-Me-Ser(tBu)-OH, also known as Fmoc-N-α-methyl-O-t-butyl-L-serine, is a derivative of the amino acid L-serine. It is a key building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a powerful technique for creating peptides and proteins in a controlled and efficient manner. Fmoc-N-Me-Ser(tBu)-OH plays a crucial role in this process by incorporating a modified serine unit with a methyl group attached to the nitrogen atom (N-methylation) and a tert-butyl (tBu) protecting group on the hydroxyl group (OH) [].
Fmoc-N-Me-Ser(tBu)-OH has a complex molecular structure with several key features:
While specific data on the toxicity of Fmoc-N-Me-Ser(tBu)-OH is limited, it is generally recommended to handle chemicals used in peptide synthesis with caution. Some potential hazards include: